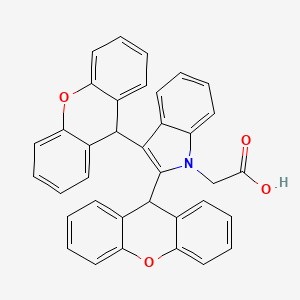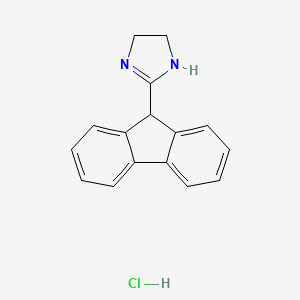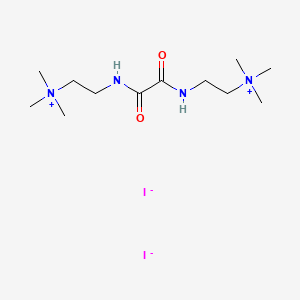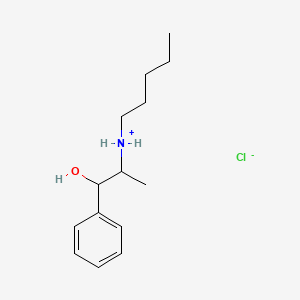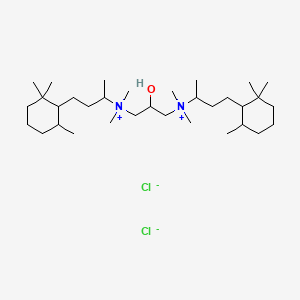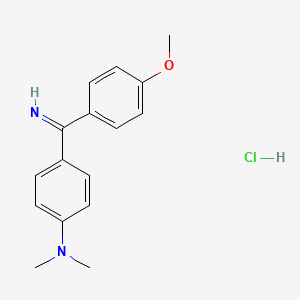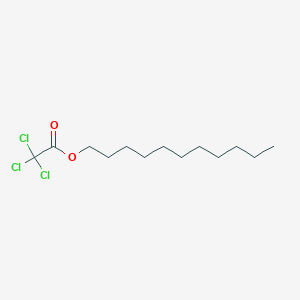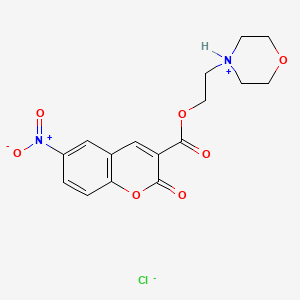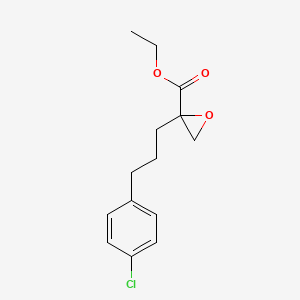
Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate is an organic compound with the molecular formula C14H17ClO3. This compound is characterized by the presence of an oxirane ring, a chlorophenyl group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate typically involves the reaction of 4-chlorophenylpropyl bromide with ethyl oxirane-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorophenyl group enhances its binding affinity to certain receptors, contributing to its biological activity .
類似化合物との比較
Similar Compounds
- Ethyl 2-(3-(4-bromophenyl)propyl)oxirane-2-carboxylate
- Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate
- Ethyl 2-(3-(4-methylphenyl)propyl)oxirane-2-carboxylate
Uniqueness
Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity and binding affinity compared to its analogs with different substituents on the phenyl ring .
特性
CAS番号 |
78573-33-8 |
|---|---|
分子式 |
C14H17ClO3 |
分子量 |
268.73 g/mol |
IUPAC名 |
ethyl 2-[3-(4-chlorophenyl)propyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C14H17ClO3/c1-2-17-13(16)14(10-18-14)9-3-4-11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 |
InChIキー |
JRJKRKPUMKSDEX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CO1)CCCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


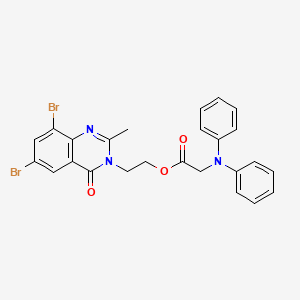
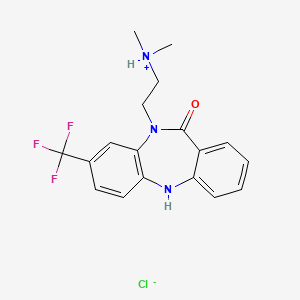
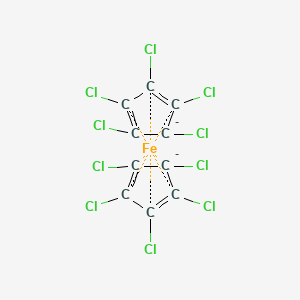
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
